N-cyclooctyl-1H-imidazole-1-carboxamide
Description
N-Cyclooctyl-1H-imidazole-1-carboxamide is a synthetic imidazole derivative characterized by a cyclooctyl substituent attached to the carboxamide group at the 1-position of the imidazole ring. This structural motif confers unique steric and electronic properties, distinguishing it from other imidazole carboxamides.
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-cyclooctylimidazole-1-carboxamide |
InChI |
InChI=1S/C12H19N3O/c16-12(15-9-8-13-10-15)14-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,14,16) |
InChI Key |
NQIRTZQXJHWDOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1H-imidazole-1-carboxamide typically involves the cyclization of amido-nitriles. One such method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic and saturated heterocycles .
Industrial Production Methods
the general principles of large-scale synthesis of imidazoles involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: NaBH₄ in an appropriate solvent.
Substitution: Various electrophiles and nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines .
Scientific Research Applications
N-cyclooctyl-1H-imidazole-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclooctyl-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N-cyclooctyl-1H-imidazole-1-carboxamide with structurally related imidazole carboxamide derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Substituent Variations
Key Research Findings
- Substituent Impact : Bulky substituents (e.g., cyclooctyl) improve target selectivity by occupying hydrophobic binding pockets, as seen in kinase inhibitors, but may reduce synthetic accessibility .
- Electron-Donating Groups: Dimethylamino derivatives (e.g., CAS 1050910-96-7) show enhanced hydrogen-bonding capacity, critical for enzyme inhibition .
Biological Activity
N-cyclooctyl-1H-imidazole-1-carboxamide is a compound that has garnered attention in recent pharmacological studies due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features an imidazole ring structure, which is known for its role in various biological processes. The presence of the cyclooctyl group contributes to its lipophilicity, potentially enhancing membrane permeability and receptor interaction.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antioxidant Activity : Studies indicate that derivatives of imidazole, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress .
- Antibacterial and Antifungal Effects : Preliminary assays have demonstrated that this compound possesses moderate antibacterial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Potential as a Drug Modulator : The compound has been identified as a modulator of receptors involved in various physiological processes, suggesting its potential application in therapeutic contexts.
Case Study 1: Antioxidant Activity
A study conducted on a series of N-acyl-1H-imidazole derivatives showed that compounds similar to this compound demonstrated excellent antioxidant activity. The mechanism was attributed to the ability to stabilize free radicals through electron donation .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 5c | 10 | Antioxidant |
| 5g | 12 | Antioxidant |
Case Study 2: Antibacterial Efficacy
In another study focusing on the antibacterial properties of imidazole derivatives, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating promising antibacterial efficacy.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that this compound may serve as a lead compound for developing new antibacterial agents .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with target proteins. The docking simulations indicated that the compound binds effectively to active sites through hydrophobic interactions and hydrogen bonding, which are critical for its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
